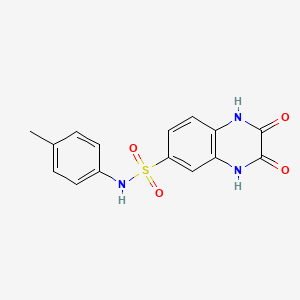![molecular formula C17H18N4O2S B5688986 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound has been extensively studied in recent years due to its promising anticancer properties.
作用機序
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine blocks the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways. 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to inhibit the proliferation and survival of cancer cells, both in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the risk of off-target effects. The compound has also been shown to have a favorable safety profile in animal models and humans. However, there are some limitations to using 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in certain assays. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for the development and study of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to investigate the use of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to explore the use of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in other types of cancer, such as breast or prostate cancer. Additionally, further studies are needed to understand the long-term effects of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine on cancer cells and normal cells, as well as its potential for drug resistance.
合成法
The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine involves several steps, including the reaction of 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with 2-furoylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. The final compound is obtained in high yield and purity.
科学的研究の応用
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including lymphoma, leukemia, and solid tumors. The compound has shown potent activity against cancer cells, both in vitro and in vivo. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to be well-tolerated in animal models and humans, with a favorable safety profile.
特性
IUPAC Name |
[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-12(2)24-16-14(11)15(18-10-19-16)20-5-7-21(8-6-20)17(22)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZUVJJCAOSSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
amino]acetic acid](/img/structure/B5688963.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B5688993.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)